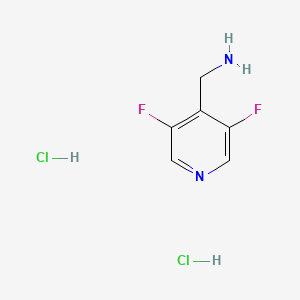

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride

Description

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride is a dihydrochloride salt of a pyridine-derived primary amine. The compound features a pyridine ring substituted with fluorine atoms at the 3- and 5-positions, with a methanamine group at the 4-position. Its molecular formula is C₆H₈Cl₂F₂N₂, and its calculated molecular weight is 288.06 g/mol. This compound is likely utilized as a pharmaceutical intermediate or building block in medicinal chemistry, given the prevalence of fluorinated pyridine derivatives in drug discovery . The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays or synthetic applications.

Properties

Molecular Formula |

C6H8Cl2F2N2 |

|---|---|

Molecular Weight |

217.04 g/mol |

IUPAC Name |

(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C6H6F2N2.2ClH/c7-5-2-10-3-6(8)4(5)1-9;;/h2-3H,1,9H2;2*1H |

InChI Key |

DEMZZJJHUGFQRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)CN)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Lithiation and Formylation Route

One well-documented approach involves directed lithiation of 3,5-difluoropyridine followed by formylation to yield 3,5-difluoropyridine-4-carboxaldehyde, which is then converted to the methanamine derivative.

- Lithiation Step :

Diisopropylamine is treated with n-butyllithium in tetrahydrofuran (THF) at low temperatures (0 °C to -78 °C) under nitrogen atmosphere to generate lithium diisopropylamide (LDA). This base is used to selectively lithiate 3,5-difluoropyridine at the 4-position. - Formylation Step :

The lithiated intermediate is reacted with methyl formate at -78 °C to introduce the formyl group, yielding 3,5-difluoropyridine-4-carboxaldehyde after work-up and purification. - Purification :

The aldehyde is isolated by extraction and purified by flash chromatography, followed by crystallization from heptane to afford an off-white solid with high purity. - Yield :

The overall yield for the aldehyde intermediate is reported around 88% under optimized conditions.

This aldehyde intermediate is a key precursor for further reductive amination to the target methanamine compound.

Reductive Amination to Methanamine

- The 3,5-difluoropyridine-4-carboxaldehyde undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts) to convert the aldehyde to the corresponding (3,5-difluoropyridin-4-yl)methanamine.

- The free base amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol, to yield this compound as a crystalline solid.

Alternative Organometallic Intermediate Route

Another synthetic variant involves the formation of organostannane intermediates:

- Stannylation :

3,5-Difluoropyridine is lithiated with n-butyllithium at -78 °C and then reacted with tributyltin chloride to form 3,5-difluoro-4-tributylstannanyl-pyridine. - This intermediate can be used in palladium-catalyzed cross-coupling reactions to introduce various substituents at the 4-position, including functional groups that can be transformed into methanamine.

- This route allows for flexible modifications but requires careful handling due to the toxicity of organotin reagents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | n-Butyllithium, diisopropylamine, THF | 0 °C to -78 °C | 30 min to 90 min | - | Under nitrogen, temperature control critical |

| Formylation | Methyl formate in THF | -78 °C | 30 min to 45 min | 88 | Slow addition, low temperature essential |

| Work-up & Purification | Extraction, flash chromatography, crystallization | Ambient to RT | - | - | Use of heptane for crystallization |

| Reductive Amination | Ammonia/reductant (e.g., NaBH3CN) | Room temperature | Several hours | - | Followed by acid salt formation |

| Salt Formation | HCl in ethanol/isopropanol | RT | 1-2 hours | - | Yields dihydrochloride salt |

Physical and Chemical Properties Relevant to Preparation

- Molecular formula: C6H6F2N2·2HCl

- Molecular weight: 217.04 g/mol

- Solubility: Soluble in water and polar solvents; stock solutions prepared in DMSO or aqueous buffers for biological assays.

- Storage: Stable at room temperature; stock solutions stored at -20 °C to -80 °C to maintain integrity.

Summary of Preparation Route

- Starting from 3,5-difluoropyridine , perform directed lithiation with LDA at low temperature.

- Formylate the lithiated intermediate with methyl formate to obtain 3,5-difluoropyridine-4-carboxaldehyde.

- Carry out reductive amination on the aldehyde to introduce the methanamine group.

- Convert the free amine to dihydrochloride salt by acidification to ensure stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3,5-Difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target molecules, depending on the specific context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between (3,5-Difluoropyridin-4-yl)methanamine dihydrochloride and analogous compounds:

Key Observations

Substituent Effects: Halogenation: Bromine () and chlorine () substituents increase molecular weight and steric/electronic effects compared to fluorine. Chlorine’s stronger electron-withdrawing nature may reduce the amine’s basicity, impacting salt stability or receptor interactions .

Positional Isomerism :

- The target compound’s 4-pyridinyl methanamine differs from the 2-pyridinyl derivative in . Positional changes can drastically alter binding affinity in biological systems due to spatial orientation .

Heterocycle Replacement :

- Replacing pyridine with pyrazole () modifies aromatic π-system interactions and hydrogen-bonding capacity, which may affect solubility and target selectivity .

Salt Form: Dihydrochloride salts (Target, ) generally exhibit higher solubility than monohydrochloride salts (), critical for formulation in aqueous media .

Biological Activity

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyridine ring substituted with fluorine atoms, enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. Notably, it has been studied for its potential as:

- Antimicrobial Agent : It may inhibit bacterial enzymes, contributing to its antimicrobial properties.

- Anticancer Activity : Research indicates that it can interfere with cell signaling pathways involved in cancer proliferation.

The precise pathways and targets depend on the specific biological context being studied .

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects on bacterial growth through enzyme inhibition. |

| Anticancer | Shows antiproliferative effects against cancer cell lines, particularly breast cancer cells. |

| Enzyme Inhibition | Acts as a potential inhibitor for various enzymes involved in disease pathways. |

Case Studies and Research Findings

- Anticancer Properties : A study evaluating the compound's effects on estrogen receptor-positive breast cancer cell lines (MCF-7) revealed an IC50 value of 0.26 μM at 72 hours, demonstrating potent antiproliferative activity. The compound also induced apoptosis in these cells by negatively modulating the PI3K/Akt/mTOR signaling pathway .

- Antimicrobial Studies : Preliminary studies suggest that this compound can effectively inhibit the growth of various bacterial strains by targeting key metabolic enzymes.

- Safety Profile : In vitro assays conducted on normal human cells indicated a favorable safety profile for this compound, with minimal cytotoxicity observed at therapeutic concentrations .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (R)-cyclopropylthis compound | Cyclopropyl group attached to difluoropyridine | Enhanced binding affinity towards specific receptors |

| 2-amino-2-(4-hydroxyphenyl)acetic acid | Lacks fluorine substitutions | Different pharmacological profile due to lack of difluoro groups |

The presence of fluorine atoms in this compound is believed to enhance its binding affinity and selectivity towards biological targets compared to its analogs .

Q & A

Basic: What synthetic routes are commonly employed for preparing (3,5-difluoropyridin-4-yl)methanamine dihydrochloride, and how can reaction yields be optimized?

Answer:

The synthesis typically involves functionalization of a pyridine core. A nucleophilic substitution reaction is often used, where a halogen (e.g., chlorine) at the 4-position of 3,5-difluoropyridine is displaced by an amine group. Subsequent salt formation with HCl yields the dihydrochloride. Key steps include:

- Substrate preparation : Starting with 3,5-difluoro-4-chloropyridine, the reaction with ammonia or a protected amine under high-pressure conditions .

- Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride.

Optimization strategies: - Catalysis : Use of Cu(I) catalysts to enhance amination efficiency.

- Continuous flow reactors : Improve reaction control and reduce impurities .

- Temperature modulation : Lowering reaction temperatures to minimize side reactions (e.g., defluorination).

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ ~8.0–8.5 ppm for aromatic protons) and methanamine group (δ ~3.5 ppm for CH₂NH₂). Fluorine substituents induce distinct splitting patterns .

- ¹⁹F NMR : Confirm the presence and position of fluorine atoms (δ ~-110 to -120 ppm for meta-fluorine) .

- X-ray crystallography :

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ expected at ~211.1 Da for the free base).

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:

Discrepancies often arise from assay-specific factors:

- Solubility limitations : The dihydrochloride salt may precipitate in low-pH buffers, reducing bioavailability. Mitigate via:

- Target specificity : Fluorine’s electron-withdrawing effects may alter binding kinetics. Validate using:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Knockout cell lines : Confirm on-target effects .

Advanced: What computational approaches are used to predict the compound’s interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Models electronic effects of fluorine substituents on the pyridine ring’s charge distribution, predicting electrostatic interactions with targets .

- Molecular Dynamics (MD) : Simulates binding stability in physiological conditions (e.g., solvation effects on the protonated amine group) .

- Docking studies : Use software like AutoDock Vina to screen against protein databases (e.g., kinases or GPCRs). Fluorine’s van der Waals radius (~1.47 Å) is critical for steric fitting .

Advanced: How can researchers address stability issues during long-term storage of the dihydrochloride salt?

Answer:

- Degradation pathways : Hydrolysis of the amine group or defluorination under humid conditions.

- Mitigation strategies :

- Lyophilization : Store as a lyophilized powder at -20°C in argon-sealed vials.

- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidative degradation .

- Periodic analysis : Monitor via HPLC (retention time ~4.2 min on a C18 column) and ¹⁹F NMR for fluorine integrity .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid aerosol inhalation; the compound may release HCl vapors upon decomposition .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How does the difluoro substitution pattern influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : Fluorine atoms increase logP by ~0.25 per substituent, enhancing membrane permeability.

- pKa modulation : The electron-withdrawing effect lowers the amine group’s pKa (estimated ~7.5), increasing protonation at physiological pH .

- Crystal packing : Fluorine’s electronegativity promotes C–H···F hydrogen bonds, affecting solubility and melting point (~220–230°C) .

Advanced: What strategies are employed to validate the compound’s purity in complex biological matrices?

Answer:

- LC-MS/MS : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions (e.g., m/z 211.1 → 154.0 for quantification) .

- Isotopic labeling : Synthesize a ¹³C-labeled analog as an internal standard for precise quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.